4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. This compound is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the dimethylamino group and the methoxyphenyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used as a corrosion inhibitor for metals and alloys, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.
DNA Intercalation: Intercalates into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(dimethylamino)benzylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[4-(dimethylamino)benzylidene]amino}-5-pyridyl-4H-1,2,4-triazole-3-thiol
- 4-{[4-(dimethylamino)benzylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The presence of the methoxyphenyl group in 4-{[4-(dimethylamino)benzylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to its analogs. This compound also exhibits higher solubility in organic solvents, making it more suitable for various applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5OS/c1-22(2)15-8-4-13(5-9-15)12-19-23-17(20-21-18(23)25)14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,21,25) |
InChI Key |
WYDGWUZTZPVRID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.